molecular formula C17H16N2O5S2 B2637352 N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-56-0

N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2637352
CAS RN: 941901-56-0
M. Wt: 392.44
InChI Key: PPBJXBSBFPKSRF-UHFFFAOYSA-N
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Description

“N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is a chemical compound with the molecular formula C17H16N2O5S2 and a molecular weight of 392.44. It has been studied for its potential applications in various fields .

Scientific Research Applications

Synthesis of Heterocyclic Compounds N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide and its derivatives have been extensively studied for their synthesis methods, involving reactions with various nucleophiles to produce compounds with significant biological activities. For instance, the reaction of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles produces derivatives like aminothiazole, aminooxazole, benzo[d]thiazol-2-ylthio, and others. These compounds have demonstrated notable antimalarial activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, with some showing excellent antimalarial activity due to specific moieties attached to the sulfonamide ring system (Fahim & Ismael, 2021).

Photophysical Properties The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide derivatives have also been explored. The hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides, for example, form distinct assemblies based on the substituent in the benzothiazole moiety, impacting their photophysical behavior. These assemblies are characterized by specific hydrogen bonding patterns, showing the chemical versatility and interaction potential of these compounds (Balijapalli et al., 2017).

Biological Activities Various studies have synthesized and evaluated the biological activities of this compound derivatives, demonstrating significant antimicrobial, antifungal, antiviral, and anticancer activities. The derivatives show promise in inhibiting specific strains of bacteria and fungi, suggesting potential applications in treating infectious diseases. Moreover, certain derivatives have shown considerable anticancer activity against a range of cancer cell lines, highlighting their potential in cancer treatment (Saravanan et al., 2010; Ding et al., 2012).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-11-3-6-13(7-4-11)26(21,22)10-16(20)19-17-18-14-8-5-12(24-2)9-15(14)25-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBJXBSBFPKSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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